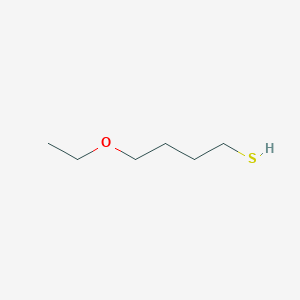

4-Ethoxybutane-1-thiol

Beschreibung

4-Ethoxybutane-1-thiol (C₆H₁₄OS) is a sulfur-containing organic compound characterized by an ethoxy (-OCH₂CH₃) group at the fourth carbon and a thiol (-SH) group at the first carbon of a butane chain. With a molecular weight of 134.24 g/mol, its structure imparts unique physicochemical properties.

Eigenschaften

Molekularformel |

C6H14OS |

|---|---|

Molekulargewicht |

134.24 g/mol |

IUPAC-Name |

4-ethoxybutane-1-thiol |

InChI |

InChI=1S/C6H14OS/c1-2-7-5-3-4-6-8/h8H,2-6H2,1H3 |

InChI-Schlüssel |

SFDUJXRGJSADCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCCCS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxybutane-1-thiol can be synthesized through several methods. One common method involves the reaction of 4-ethoxybutyl bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiol group.

Another method involves the use of thiourea as a nucleophilic sulfur source. In this method, 4-ethoxybutyl bromide reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield 4-Ethoxybutane-1-thiol .

Industrial Production Methods

Industrial production of 4-Ethoxybutane-1-thiol typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxybutane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, 4-Ethoxybutane-1-thiol can be oxidized to form 4,4’-dithiodibutane.

Reduction: Thiols can be reduced to form hydrogen sulfide (H2S) and the corresponding hydrocarbon.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents for thiols include hydrogen peroxide (H2O2) and iodine (I2).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce thiols.

Nucleophiles: Thiols can react with alkyl halides in the presence of a base to form thioethers.

Major Products Formed

Disulfides: Oxidation of 4-Ethoxybutane-1-thiol forms disulfides.

Hydrocarbons: Reduction of 4-Ethoxybutane-1-thiol forms hydrocarbons and hydrogen sulfide.

Thioethers: Substitution reactions can form thioethers.

Wissenschaftliche Forschungsanwendungen

4-Ethoxybutane-1-thiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

Biology: Thiols play a crucial role in biological systems, and 4-Ethoxybutane-1-thiol can be used to study thiol-based biochemical processes.

Medicine: Thiols are involved in various physiological processes, and their derivatives are explored for potential therapeutic applications.

Industry: 4-Ethoxybutane-1-thiol is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 4-Ethoxybutane-1-thiol involves its reactivity as a thiol. The sulfhydryl group (-SH) can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. In biological systems, thiols can form disulfide bonds, which are important for protein structure and function. The reactivity of the thiol group allows it to interact with various molecular targets and pathways, influencing biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Functional Group Impact: The ethoxy group in 4-Ethoxybutane-1-thiol enhances lipophilicity compared to the polar amino group in 4-aminobutane-1-thiol, which facilitates hydrogen bonding and solubility in polar solvents .

- Chain Length Effects : 3-Ethoxypropane-1-thiol, with a shorter carbon chain, exhibits lower molecular weight and boiling point (~160–170°C estimated) than 4-Ethoxybutane-1-thiol (~180–190°C estimated).

Physicochemical Properties

Research Findings:

- Thiol vs. Amino Groups: 4-Aminobutane-1-thiol’s amino group enables acid-base reactivity (pKa ~10.5 for -NH₂), while 4-Ethoxybutane-1-thiol’s thiol group (pKa ~10) participates in disulfide formation and metal coordination .

- Ethoxy Influence: Ethoxy groups reduce water solubility compared to hydroxyl or amino substituents. For example, 4-Ethoxy-2-butanone is less polar than its hydroxy analog (2-butanone) .

Commercial and Research Availability

- 4-Aminobutane-1-thiol: Listed on 960 Chemical Network with four suppliers, indicating industrial availability for pharmaceutical or biochemical applications .

- 4-Ethoxybutane-1-thiol: No direct commercial listings were identified in the provided evidence. Ethoxy-containing analogs like 4-Ethoxy-2-butanone are priced at ~$5,400/25g (valid until 2023), suggesting specialized use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.